4,4'-Carbonimidoylbis(N,N-dimethylaniline) acetate
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Overview
Description
Auramine is a dye
Scientific Research Applications
Synthesis and Characterization of Polyamides and Polyimides
- A study by Liaw et al. (2002) involved synthesizing a new triphenylamine-containing diamine monomer, which was then used to produce a series of novel polyamides and polyimides. These polymers showed potential in various industrial applications due to their high glass transition temperatures and solubility in several organic solvents (Liaw, Hsu, Chen, & Lin, 2002).
Iron-Catalyzed Synthesis of Tetrasubstituted Pyridines
- Zhao et al. (2017) reported an iron-catalyzed cyclization of ketoxime acetates with N,N-dimethylaniline for synthesizing symmetrical pyridines. This method utilized easily available materials and tolerated various functional groups, highlighting its application in organic synthesis (Zhao, Yu, Mo, Ren, Wang, & Guan, 2017).
Unique Zeolite-Catalyzed Synthesis
- The work of Reddy, Bhawal, and Rajappa (1993) involved using dimethyl carbonimidodithioates derived from various primary amines and amino acid esters for synthesizing S,N-acetals. This method presented a new avenue for producing nitroacetyl derivatives, indicating its significance in chemical synthesis (Reddy, Bhawal, & Rajappa, 1993).
Synthesis of Organic Compounds
- Shaojie (2011) described a synthesis method for 3,4-dimethyl-2-iodobenzoic acid, showcasing a practical approach for creating key intermediates in pharmaceutical compounds (Shaojie, 2011).
Iron-Catalyzed Oxidation Studies
- Research by Murata, Miura, and Nomura (1989) focused on the oxidation of N,N-dimethylaniline by molecular oxygen in the presence of iron complexes. This study has implications in understanding and improving oxidation processes in organic chemistry (Murata, Miura, & Nomura, 1989).
Palladium(II) Compounds Reaction
- Sakakibara, Dogomori, and Tsuzuki (1979) investigated the reaction of N,N-dialkylaniline with palladium(II) compounds, contributing to the knowledge of complex organic reactions and their potential applications in synthetic chemistry (Sakakibara, Dogomori, & Tsuzuki, 1979).
properties
CAS RN |
5089-20-3 |
---|---|
Product Name |
4,4'-Carbonimidoylbis(N,N-dimethylaniline) acetate |
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
acetic acid;4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3.C2H4O2/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-2(3)4/h5-12,18H,1-4H3;1H3,(H,3,4) |
InChI Key |
IUBRQGNYFJWZCB-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Appearance |
Solid powder |
Other CAS RN |
5089-20-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Auramine acetate, C.I. Basic Yellow 2, acetate. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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